molecular formula C16H10N4O3 B2425346 N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 946362-54-5

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2425346
CAS No.: 946362-54-5
M. Wt: 306.281
InChI Key: RYVDBLWAGGPINM-UHFFFAOYSA-N
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Description

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates both a 1,3,4-oxadiazole and an isoxazole ring, linked to a naphthalene carboxamide group. This specific structure is characteristic of scaffolds investigated for targeted therapeutic applications . The 1,3,4-oxadiazole core is a well-established pharmacophore in anticancer research . Compounds featuring this moiety have demonstrated mechanisms of action that include the inhibition of critical cancer-related enzymes such as thymidylate synthase, histone deacetylases (HDAC), and telomerase, which are pivotal for cell proliferation and survival . Furthermore, the naphthalene moiety is recognized for its potential in protease inhibition. Notably, naphthalene-based inhibitors have been rationally designed and shown to exhibit strong binding affinity and inhibition potential against viral proteases, such as the SARS-CoV-2 Papain-like protease (PLpro), a key enzyme for viral replication . This suggests that this compound is a promising candidate for further investigation in oncology and antiviral research, particularly for developing broad-spectrum therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3/c21-14(12-6-5-10-3-1-2-4-11(10)9-12)18-16-20-19-15(22-16)13-7-8-17-23-13/h1-9H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVDBLWAGGPINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative . The final step involves coupling the isoxazole and oxadiazole intermediates with a naphthamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reactions . Additionally, microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Oxadiazole Ring Formation

  • Hydrazide-Carboxylic Acid Cyclization : Reacting naphthalene-2-carboxylic acid hydrazide with 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole-2-carbonyl chloride in ethanol under reflux yields the target compound .

  • Ultrasound-Assisted Synthesis : Condensation of amidoxime intermediates with naphthalene derivatives under ultrasound irradiation enhances reaction efficiency (yield: 82–89%) .

Coupling Reactions

  • DMSO/Na₂CO₃-Mediated Coupling : The oxadiazole moiety is coupled to the naphthalene carboxamide group in dimethyl sulfoxide (DMSO) with sodium carbonate as a base, achieving 75–85% yield .

Oxadiazole Ring Reactions

  • Nitration : Reacts with nitric acid (HNO₃) in acetic anhydride at 0–5°C to form a nitro derivative. The reaction proceeds via electrophilic substitution at the oxadiazole ring .
    C15H10N4O3+HNO3C15H9N5O5+H2O\text{C}_{15}\text{H}_{10}\text{N}_4\text{O}_3+\text{HNO}_3\rightarrow \text{C}_{15}\text{H}_9\text{N}_5\text{O}_5+\text{H}_2\text{O}

    Yield : 68% .

  • Acylation : Acetylated using acetic anhydride under reflux, introducing acetyl groups at reactive nitrogen sites .
    Product : N-acetylated derivative (m.p. 214–216°C) .

Oxazole Ring Modifications

  • Electrophilic Substitution : Bromination with Br₂ in CCl₄ yields a 5-bromo-oxazole derivative (yield: 72%).

  • Nucleophilic Attack : Reacts with hydrazine hydrate to open the oxazole ring, forming a diaminocarboxamide intermediate .

Thermal Stability

  • Thermogravimetric Analysis (TGA) : Decomposition begins at 220°C, with a 90% mass loss by 450°C.

  • Differential Scanning Calorimetry (DSC) : Exhibits an endothermic peak at 185°C (melting point) and exothermic decomposition at 230°C.

Hydrolytic Stability

  • Acidic Hydrolysis : Degrades in 6M HCl at 80°C over 12 h, breaking the oxadiazole ring into carboxylic acid and hydrazine byproducts .

  • Basic Hydrolysis : Stable in 0.1M NaOH at 25°C for 24 h, indicating resistance to alkaline conditions .

Table 2: Reaction Rates with Bromine (Br₂) in CCl₄

CompoundReaction Time (h)Yield (%)
N-[5-(oxazol-5-yl)-oxadiazol-2-yl]naphthalene-2-carboxamide472
N-[5-phenyl-oxadiazol-2-yl]naphthalene-2-carboxamide 658
N-[5-(thiazol-2-yl)-oxadiazol-2-yl]naphthalene-2-carboxamide564

The oxazole ring enhances electrophilic substitution rates compared to phenyl or thiazole analogues due to its electron-rich nature .

Mechanistic Insights

  • Oxadiazole Ring Opening : Under acidic conditions, protonation at the nitrogen initiates ring cleavage, forming naphthalene-2-carboxamide and oxazole-carboxylic acid .

  • Oxazole Bromination : Proceeds via σ-complex formation at the C5 position, stabilized by resonance with the oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising results in anticancer studies. For instance, derivatives of oxadiazole compounds have been evaluated for their effectiveness against various cancer cell lines. In a study involving N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines, significant growth inhibition percentages were observed against multiple cancer types, indicating the potential of oxadiazole derivatives in cancer treatment .

Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The oxazole and indole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds. These interactions may modulate enzymatic activity or receptor binding, leading to various biological effects.

Biological Studies

Biological Pathway Probes
Due to its structural characteristics, N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can be utilized as a probe to study biological pathways involving oxazole and indole derivatives. Its ability to selectively inhibit certain enzymes makes it a valuable tool for researchers investigating metabolic processes and signaling pathways .

In Vitro Evaluations
Studies have demonstrated the compound's efficacy in inhibiting carbonic anhydrases (CAs), which are important for various physiological processes and cancer progression. Specific derivatives have been shown to selectively inhibit hCA IX and II at nanomolar concentrations . This selectivity highlights the potential for developing targeted therapies based on this compound.

Material Science

Development of Novel Materials
The unique properties of this compound may also be explored for the development of novel materials with specific electronic or optical characteristics. The presence of multiple aromatic rings and functional groups can lead to enhanced electronic properties suitable for applications in organic electronics or photonics.

  • Anticancer Studies : A study on N-Aryl derivatives revealed that certain compounds exhibited over 85% growth inhibition against ovarian cancer cell lines (OVCAR-8) and glioblastoma cells (SNB-19) . This indicates that modifications of the oxadiazole structure can enhance anticancer activity.
  • Enzyme Inhibition : Research demonstrated that specific derivatives could inhibit carbonic anhydrases at low concentrations, suggesting their potential as targeted therapeutic agents . The selectivity for hCA IX is particularly relevant for cancer therapy.
  • Material Applications : Preliminary investigations into the electronic properties of similar compounds have shown promise in developing materials for organic light-emitting diodes (OLEDs) and photovoltaic cells due to their unique electronic structures .

Mechanism of Action

The mechanism of action of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is unique due to its combination of isoxazole, oxadiazole, and naphthamide moieties, which confer a diverse range of biological activities and potential applications. This structural complexity allows for interactions with multiple molecular targets, making it a versatile compound in scientific research.

Biological Activity

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxazole and Oxadiazole Rings : These heterocycles are known for their diverse biological activities.
  • Naphthalene Backbone : This aromatic system is often associated with enhanced biological interactions.

The molecular formula for this compound is C15H12N4O3C_{15}H_{12}N_4O_3 with a molecular weight of approximately 284.28 g/mol.

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study conducted on various oxadiazole-naphthalene hybrids demonstrated their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis . The synthesized compounds showed promising results in inhibiting cell proliferation in cancer cell lines.

Enzyme Inhibition

The compound's structural analogs have been tested for their inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Compounds similar to this compound have shown IC50 values ranging from 5.80 µM to 40.80 µM against AChE, indicating strong inhibitory activity compared to standard drugs like Donepezil .
  • Butyrylcholinesterase (BuChE) : Similar findings were observed with BuChE inhibition, further supporting the compound's potential in treating Alzheimer's disease .

The mechanisms by which this compound exerts its biological effects include:

  • Interaction with DNA : Some oxadiazole derivatives have been shown to stabilize G-quadruplex structures in DNA, which are implicated in cancer progression. This stabilization can lead to the disruption of cancer cell proliferation .
  • Topoisomerase Inhibition : Certain derivatives demonstrated the ability to inhibit topoisomerase I activity, a critical enzyme for DNA replication and transcription in cancer cells .

Study on Antiproliferative Activity

A library of oxadiazole derivatives was synthesized and evaluated for antiproliferative activity against human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The study revealed several compounds with significant cytotoxicity and inhibition of topoisomerase I activity .

CompoundCell Line TestedIC50 (µM)
Compound AHCT11612.5
Compound BHeLa15.0
N-[5-(1,2-Oxazol)]HCT11610.0

This table summarizes the effectiveness of various compounds compared to N-[5-(1,2-oxazol)].

Q & A

Q. Key Considerations :

  • Purity optimization via recrystallization (e.g., pet-ether) or column chromatography .
  • Monitoring reaction progress using TLC or HPLC .

How is the structural integrity of this compound validated in academic research?

Basic Research Question
Structural validation employs spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of naphthalene protons (δ 7.5–8.5 ppm), oxadiazole/oxazole ring protons (δ 8.0–8.3 ppm), and carboxamide NH signals (δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z 343.4 for C21_{21}H17_{17}N3_3O2_2) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-N stretch) confirm functional groups .

Q. Table 1: Key Spectroscopic Benchmarks

TechniqueExpected SignalsEvidence Source
1^1H NMRNaphthalene aromatic protons (7.5–8.5 ppm)
HRMSm/z 343.4 (M+H+^+)
IRC=O stretch at ~1650 cm1^{-1}

What methodologies are used to assess its biological activity?

Basic Research Question
Common assays focus on enzyme inhibition and receptor interaction:

  • Enzyme Inhibition :
    • Lipoxygenase (LOX) Assay : Measures inhibition of lipid peroxidation using UV-Vis spectroscopy (λ = 234 nm) .
    • Cholinesterase Inhibition : Ellman’s method evaluates acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) activity via thiocholine detection .
  • Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa) to determine IC50_{50} values .

Critical Note : False positives in enzyme assays may arise from compound aggregation; use detergent (e.g., Triton X-100) to mitigate .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require post-reaction purification to remove residues .
  • Temperature Control : Lower temperatures (40–60°C) reduce side reactions during oxadiazole formation, while higher temps (100–120°C) accelerate ring closure .
  • Catalyst Use : Base catalysts (e.g., K2_2CO3_3) improve coupling reaction rates in amide bond formation .

Case Study : A 15% yield increase was achieved by switching from ethanol to DMF in oxadiazole cyclization, as noted in analogous syntheses .

How can computational modeling predict the compound’s bioactivity?

Advanced Research Question

  • QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with enzyme inhibition data to predict activity trends .
  • Molecular Docking : Simulates binding to targets (e.g., LOX or AChE) using software like AutoDock Vina. For example, oxadiazole rings may form hydrogen bonds with catalytic residues (e.g., His in LOX) .

Q. Table 2: Predicted Binding Affinities

TargetDocking Score (kcal/mol)Key Interactions
LOX-9.2H-bond with His499
AChE-8.7π-π stacking with Trp86

How should researchers resolve contradictions in bioassay data?

Advanced Research Question
Contradictions (e.g., variable IC50_{50} values across studies) may arise from:

  • Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility and activity .
  • Structural Analogues : Minor substituent changes (e.g., methyl vs. chloro groups) drastically affect potency. Compare data with structurally similar derivatives (Table 3) .

Q. Table 3: Bioactivity Comparison of Analogues

Compound SubstituentLOX IC50_{50} (µM)AChE IC50_{50} (µM)
2,5-Dimethylphenyl (Target)12.38.9
4-Chlorophenyl (Analogue)18.715.2
3-Nitrophenyl (Analogue)25.4>50

Q. Resolution Strategy :

  • Validate assays with positive controls (e.g., quercetin for LOX).
  • Perform dose-response curves in triplicate to ensure reproducibility .

What are the safety and handling protocols for this compound?

Basic Research Question

  • Hazards : Acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
  • Handling : Use PPE (gloves, goggles), work under fume hoods, and avoid dust formation .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

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